6-(4-bromobenzyl)-1-(tert-butyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-(4-bromobenzyl)-1-(tert-butyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a useful research compound. Its molecular formula is C19H23BrN4O and its molecular weight is 403.324. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 6-(4-bromobenzyl)-1-(tert-butyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a pyrazolo[3,4-d]pyridazine derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazolo[3,4-d]pyridazine core followed by bromination and alkylation steps. The synthetic pathway often utilizes standard organic reagents and conditions conducive to pyrazole chemistry.
Anticancer Properties
Research has indicated that derivatives of pyrazolo[3,4-d]pyridazines exhibit significant anticancer activity. A study demonstrated that compounds with similar scaffolds can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, the compound was shown to induce apoptosis in human cancer cells via the mitochondrial pathway, which is characterized by the release of cytochrome c and activation of caspases .
Anti-inflammatory Effects
Compounds within this class have also been evaluated for anti-inflammatory properties. In vitro studies suggest that they can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. The underlying mechanism appears to involve the modulation of NF-kB signaling pathways .
Inhibition of Enzymatic Activity
The compound has been investigated for its role as an inhibitor of specific kinases involved in cancer progression. For example, it was found to inhibit IRAK4 kinase activity with an IC50 value indicating potent inhibitory effects . This suggests potential utility in treating diseases where aberrant kinase signaling is a contributing factor.
Study 1: Antitumor Activity
In a recent study, This compound was tested against a panel of tumor cell lines. The results showed a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 25 µM depending on the cell line. The mechanism was linked to G2/M phase cell cycle arrest and increased apoptosis markers .
Study 2: In Vivo Efficacy
An in vivo model utilizing xenograft tumors demonstrated that administration of this compound significantly reduced tumor growth compared to controls. Histological analysis revealed increased apoptosis within tumor tissues treated with the compound, corroborating in vitro findings .
Data Summary
Activity | IC50 (µM) | Mechanism |
---|---|---|
Tumor Cell Proliferation | 10 - 25 | Apoptosis induction, cell cycle arrest |
Pro-inflammatory Cytokine Production | N/A | NF-kB pathway inhibition |
IRAK4 Kinase Inhibition | 27 | Selective kinase inhibition |
Eigenschaften
IUPAC Name |
6-[(4-bromophenyl)methyl]-1-tert-butyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN4O/c1-12(2)16-15-10-21-24(19(3,4)5)17(15)18(25)23(22-16)11-13-6-8-14(20)9-7-13/h6-10,12H,11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYLEVKLDYTRKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.